Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH
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Overview
Description
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a complex chemical compound used primarily as a building block in the synthesis of semaglutide, a glucagon-like peptide 1 receptor agonist. This compound is significant in the field of medicinal chemistry due to its role in the development of therapeutic agents for metabolic diseases such as diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of Lysine and Glutamic Acid: The lysine and glutamic acid residues are protected using tert-butyl (otBu) groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are coupled with 8-amino-3,6-dioxaoctanoic acid (AEEA) using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino terminus of the lysine residue.
Deprotection and Purification: The final compound is obtained by removing the protecting groups under acidic conditions and purifying the product using techniques such as high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing large-scale purification techniques such as preparative HPLC .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds using coupling reagents.
Oxidation and Reduction: Potential oxidation of amino acid side chains and reduction of disulfide bonds
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for removing tert-butyl groups.
Coupling: DIC and HOBt for peptide bond formation.
Oxidation/Reduction: Hydrogen peroxide for oxidation and dithiothreitol (DTT) for reduction
Major Products
The major products formed from these reactions include the desired peptide sequences and by-products such as deprotected amino acids and coupling reagents .
Scientific Research Applications
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for synthesizing complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of therapeutic agents for metabolic diseases, particularly diabetes.
Industry: In the production of pharmaceuticals and biotechnological products
Mechanism of Action
The mechanism of action of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is primarily related to its role as a building block in peptide synthesis. It facilitates the formation of peptide bonds, allowing for the construction of complex peptide sequences. In the context of semaglutide synthesis, it contributes to the activation of the glucagon-like peptide 1 receptor, which plays a crucial role in glucose metabolism and insulin secretion .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA]-OH: Lacks one AEEA unit compared to the target compound.
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-NH2: Contains an amide group instead of a hydroxyl group.
Uniqueness
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is unique due to its specific structure, which includes two AEEA units and multiple protecting groups. This structure allows for precise control over peptide synthesis and contributes to the stability and functionality of the final peptide product .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H101N5O16/c1-63(2,3)84-59(74)33-20-18-16-14-12-10-8-7-9-11-13-15-17-19-32-56(71)68-54(61(77)85-64(4,5)6)34-35-55(70)66-37-39-79-41-44-82-47-58(73)67-38-40-80-42-43-81-46-57(72)65-36-26-25-31-53(60(75)76)69-62(78)83-45-52-50-29-23-21-27-48(50)49-28-22-24-30-51(49)52/h21-24,27-30,52-54H,7-20,25-26,31-47H2,1-6H3,(H,65,72)(H,66,70)(H,67,73)(H,68,71)(H,69,78)(H,75,76)/t53-,54-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTQASXXEXJBOM-PJYGOTMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H101N5O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1196.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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